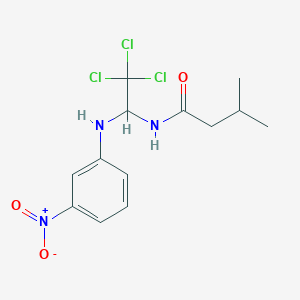
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXEDWDLWNCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one interact with mild steel to inhibit corrosion?
A1: Research suggests that this compound acts as a mixed-type corrosion inhibitor for mild steel in a 0.5 M H2SO4 solution. [] This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The molecule adsorbs onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution and the metal. [] This adsorption process follows the Langmuir adsorption isotherm, indicating monolayer adsorption of the inhibitor molecules on the metal surface. []
Q2: What are the key structural features of this compound and how is its structure confirmed?
A2: this compound is a Schiff base compound. [] Its structure comprises a pyrazolone ring core with various substituents, including a phenyl group and a substituted benzylidene group linked via an imine bond. The "E" designation refers to the specific configuration of the double bond in the benzylidene moiety. This structure has been confirmed using a combination of techniques, including:
- Elemental analysis: Determining the elemental composition to verify its molecular formula. []
- Infrared Spectroscopy (IR): Identifying functional groups present in the molecule by their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR): Providing detailed information about the types and connectivity of atoms in the molecule. []
- Single Crystal X-ray Diffraction (SC-XRD): Revealing the three-dimensional arrangement of atoms within the molecule and confirming its structure with high precision. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N'-[1-(1H-indol-5-yl)ethylidene]benzohydrazide](/img/structure/B377184.png)

![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)


![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}butanamide](/img/structure/B377196.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)

